Product packaging for 7H-Benzocyclohepten-7-one, 6-methyl-(Cat. No.:CAS No. 4900-73-6)

7H-Benzocyclohepten-7-one, 6-methyl-

Cat. No.: B14731427
CAS No.: 4900-73-6
M. Wt: 170.21 g/mol
InChI Key: DVPSDPRLPHEFDN-UHFFFAOYSA-N
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Description

Significance of the Benzocycloheptenone Skeleton in Synthetic Chemistry

The benzocycloheptenone skeleton is a key structural motif found in a variety of natural products and biologically active molecules. Its importance in synthetic chemistry stems from its utility as a versatile building block for the construction of more complex molecular architectures. The fusion of an aromatic ring with a seven-membered ring imparts unique conformational and electronic properties to the molecule, making it an attractive target for synthetic chemists.

The presence of the benzocycloheptenone core in natural products with notable pharmacological activities has driven much of the research in this area. For instance, the tropone (B1200060) moiety, a key feature of the benzocycloheptenone structure, is present in compounds like colchicine, which is used to treat gout, and theaflavin, found in black tea, which exhibits antioxidant properties. nih.gov These natural products serve as inspiration for the design and synthesis of novel therapeutic agents.

Furthermore, the benzocycloheptenone scaffold is a valuable precursor in a variety of chemical transformations, including cycloaddition reactions. These reactions allow for the stereoselective formation of multiple new bonds and chiral centers in a single step, providing efficient pathways to complex polycyclic systems. The ability to functionalize the benzocycloheptenone ring at various positions further enhances its synthetic utility, allowing for the generation of diverse molecular libraries for drug discovery and materials science applications.

Historical Evolution of Benzocycloheptenone and Benzotropone Chemistry

The study of benzocycloheptenones, often referred to as benzotropones, has a rich history dating back over a century. nih.gov The pioneering work in this field was conducted by Johannes Thiele and E. Weitz in 1910. They were the first to synthesize a derivative of this class, 4,5-benzotropone (another name for 7H-Benzocyclohepten-7-one), through the oxidation of 7H-benzo wikipedia.organnulene using selenium dioxide. nih.gov This initial synthesis opened the door for further exploration of the chemical and physical properties of this novel ring system.

In the decades that followed, the field of benzotropone chemistry expanded significantly. Chemists developed new synthetic methods to access the core structure and its derivatives. These methods included ring-expansion reactions, cycloadditions, and functional group interconversions. The unique electronic structure of the tropone ring, with its contribution from a resonance form with a tropylium (B1234903) cation character, fascinated theoretical and physical organic chemists, leading to numerous studies on its aromaticity and reactivity.

The mid-20th century saw a surge of interest in the biological activities of benzocycloheptenone derivatives, spurred by the discovery and structural elucidation of natural products containing this scaffold. This led to the synthesis and evaluation of a wide range of analogs in the search for new therapeutic agents. The development of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, played a crucial role in the definitive characterization of these molecules and the understanding of their three-dimensional structures.

Overview of Research Directions for the 7H-Benzocyclohepten-7-one Scaffold

Current research on the 7H-benzocyclohepten-7-one scaffold is focused on several key areas, primarily driven by its potential applications in medicinal chemistry and materials science.

One of the most active areas of research is the development of novel synthetic methodologies to access functionalized benzocycloheptenone derivatives. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and C-H activation, are being employed to introduce a variety of substituents onto the benzocycloheptenone core with high efficiency and selectivity. This allows for the creation of diverse libraries of compounds for biological screening.

Another significant research direction is the exploration of the photochemical and photophysical properties of benzocycloheptenones. The conjugated system of these molecules makes them interesting candidates for applications in photochemistry and materials science. For example, research has shown that benzocycloheptenone derivatives can undergo light-induced cycloaddition reactions, providing a powerful tool for the synthesis of complex polycyclic structures with potential applications in the development of new photoresponsive materials.

In the realm of medicinal chemistry, the benzocycloheptenone scaffold continues to be a privileged structure for the design of new therapeutic agents. Researchers are actively investigating the synthesis and biological evaluation of benzocycloheptenone derivatives as potential anticancer, anti-inflammatory, and antiviral agents. The ability to modify the substitution pattern on the scaffold allows for the fine-tuning of the pharmacological properties of these molecules to improve their potency and selectivity.

While specific research on 7H-Benzocyclohepten-7-one, 6-methyl- is not widely reported, the presence of a methyl group at the 6-position would be expected to influence its electronic and steric properties. Electronically, the methyl group is weakly electron-donating, which could subtly alter the reactivity of the enone system. Sterically, the methyl group could influence the conformation of the seven-membered ring and affect how the molecule interacts with biological targets or participates in chemical reactions. Further research is needed to fully elucidate the specific properties and potential applications of this particular derivative.

Data Tables

Table 1: Chemical Properties of 7H-Benzocyclohepten-7-one and its 6-methyl derivative

Property7H-Benzocyclohepten-7-one7H-Benzocyclohepten-7-one, 6-methyl-
CAS Number 4443-91-84900-73-6
Molecular Formula C₁₁H₈OC₁₂H₁₀O
Molecular Weight 156.18 g/mol 170.21 g/mol
Synonyms 4,5-Benzotropone, Benzotropone6-methylbenzo wikipedia.organnulen-7-one

Table 2: Overview of Research on Benzocycloheptenone Scaffolds

Research AreaFocusPotential Applications
Synthetic Methodology Development of efficient and selective methods for the synthesis of functionalized derivatives.Drug discovery, materials science.
Photochemistry Investigation of light-induced reactions, such as cycloadditions.Synthesis of complex molecules, development of photoresponsive materials.
Medicinal Chemistry Design and synthesis of new therapeutic agents.Anticancer, anti-inflammatory, and antiviral drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O B14731427 7H-Benzocyclohepten-7-one, 6-methyl- CAS No. 4900-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4900-73-6

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

6-methylbenzo[7]annulen-7-one

InChI

InChI=1S/C12H10O/c1-9-8-11-5-3-2-4-10(11)6-7-12(9)13/h2-8H,1H3

InChI Key

DVPSDPRLPHEFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=CC1=O

Origin of Product

United States

Synthetic Methodologies for 7h Benzocyclohepten 7 One and Its Methylated Derivatives

General Strategies for Constructing the Benzocycloheptenone Ring System

The synthesis of benzocycloheptenones is approached through several strategic pathways, including expanding a pre-existing ring, forming the seven-membered ring via intramolecular cyclization, coupling two molecular fragments, or employing classical aromatic chemistry reactions. Each strategy offers distinct advantages and is suited for different precursor molecules.

Ring expansion reactions are a powerful method for constructing larger ring systems from more readily available smaller rings. tandfonline.com This strategy typically involves the one- or multi-carbon homologation of a cyclic precursor.

One notable approach is the rhodium-catalyzed ring expansion of benzocyclobutenones. utexas.edu This method proceeds via the cleavage of a C-C bond in the four-membered ring, followed by a sequence involving β-hydrogen elimination, olefin insertion, and reductive elimination to furnish the seven-membered ring. This transformation is atom-economical and occurs under near-neutral pH conditions. utexas.edu While many examples lead to five-membered indanones, the underlying principle can be adapted for larger ring systems. utexas.edu

Another modern technique involves the palladium-catalyzed insertion of arynes into the C-C bonds of benzocyclobutenones. nih.gov This method provides a direct route to ring expansion with an ortho-phenylene unit, effectively transforming a four-membered ring into a seven-membered one. The reaction demonstrates broad substrate scope and functional group tolerance. nih.gov Ring expansion of cyclopropylbenzocyclobutenes has also been explored as a route to the benzocycloheptene (B12447271) skeleton. tandfonline.com

Table 1: Examples of Ring Expansion Reactions
PrecursorCatalyst/ReagentsProduct TypeKey Feature
BenzocyclobutenoneRhodium(I) catalystIndanone / BenzocycloheptenoneReagent-free C-C bond cleavage utexas.edu
BenzocyclobutenonePalladium catalyst / Aryne precursorDibenzocycloheptenone derivativeAryne insertion into a non-enolizable ketone nih.gov
CyclopropylbenzocyclobuteneThermal or CatalyticBenzocyclohepteneRearrangement of strained ring system tandfonline.com

Intramolecular cyclization is a cornerstone of cyclic compound synthesis, where a single molecule containing two reactive functional groups is induced to form a ring. This approach is highly effective for forming the benzocycloheptenone system from a suitably functionalized aromatic precursor with a side chain.

The Nazarov cyclization is a classic and powerful method for synthesizing five-membered rings, specifically cyclopentenones. wikipedia.orgorganic-chemistry.org The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. organicreactions.orgthermofisher.com The mechanism proceeds through the formation of a pentadienyl cation, which undergoes a thermally allowed conrotatory electrocyclization to form an oxyallyl cation. wikipedia.orgorganic-chemistry.org Subsequent elimination and tautomerization yield the cyclopentenone product. wikipedia.org

While the archetypal Nazarov reaction yields five-membered rings, its principles of electrocyclization are fundamental in organic synthesis. nih.gov The construction of a seven-membered ring via a similar pathway would necessitate a different π-system, such as a 6π electrocyclization of a heptatrienyl-type cation, which is mechanistically distinct from the Nazarov reaction. Although the Nazarov reaction itself is not directly used to form the seven-membered benzocycloheptenone ring, the broader concept of acid-catalyzed electrocyclization of polyene systems remains a potential, albeit more complex, strategy for larger rings.

Table 2: Key Features of the Nazarov Cyclization
FeatureDescription
SubstrateDivinyl Ketone organic-chemistry.orgorganicreactions.org
PromoterLewis or Brønsted Acid wikipedia.org
Key IntermediatePentadienyl Cation wikipedia.org
Mechanism4π Conrotatory Electrocyclization organic-chemistry.org
ProductCyclopentenone wikipedia.orgthermofisher.com

Radical cyclizations provide a complementary approach to ionic reactions for ring formation. These reactions involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule. The synthesis of tetrahydrobenzocyclohepten-6-ones has been achieved through the radical-mediated cyclization of ω-aryl-β-dicarbonyl compounds. mq.edu.au

Thiophenol-mediated radical cyclizations are a cost-effective and tin-free method for constructing carbocycles and heterocycles. scispace.com These reactions typically proceed by the addition of a sulfanyl radical to an unsaturated bond, generating a carbon-centered radical that initiates the cyclization cascade. scispace.com Visible-light-mediated methods have also emerged, allowing for the generation of radicals under mild conditions to trigger cyclization for the synthesis of various cyclic structures. researchgate.net

Intermolecular coupling reactions construct the target ring system by joining two separate molecular fragments. A versatile two-component coupling approach has been developed to form naphthalene-fused cycloheptanones in a single step. nih.gov This process involves the reaction between δ,ε-unsaturated chromium carbene complexes and 2-alkynylbenzoyl derivatives. The reaction constitutes a net [5+6]-cycloaddition, where both the seven-membered ring and one of the aromatic rings are constructed simultaneously. nih.gov Although this specific example leads to a naphthalene-fused system, the core strategy of coupling two partners to build the seven-membered ring is a key concept applicable to the synthesis of simpler benzocycloheptenones.

Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings and can be adapted for ring-forming processes. mt.comnih.gov The intramolecular version of this reaction is a common method for synthesizing benzocycloheptenes. tandfonline.comtandfonline.com

A particularly relevant strategy is the cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org In this approach, a precursor such as a 3-(2-vinylphenyl)propanal is treated with a Lewis acid like BF₃·Et₂O. This initiates an intramolecular Prins reaction to form a stable benzyl carbocation. This carbocation is then trapped by an electron-rich aromatic ring via an intramolecular Friedel-Crafts alkylation, closing the seven-membered ring to yield 5-aryltetrahydro-5H-benzo guidechem.comannulen-7-ol derivatives. beilstein-journals.org These alcohol precursors can then be oxidized to the target 7H-benzocyclohepten-7-one. This method allows for significant variation in the aromatic ring and the side chain, making it a flexible route to diverse benzocycloheptenone structures. beilstein-journals.org The reaction of alkenes with an aromatic ring under acidic conditions is a key feature of this strategy, representing a form of Friedel-Crafts alkenylation. youtube.com

Electrochemical Synthesis Protocols

Electrochemical methods offer a powerful and environmentally conscious alternative to traditional chemical redox reactions, as they utilize electrons as traceless reagents. While specific electrochemical protocols for the synthesis of 7H-Benzocyclohepten-7-one and its derivatives are not extensively detailed in current literature, the principles of this methodology have been successfully applied to construct complex polycyclic aromatic and heterocyclic systems.

For instance, the electrochemical oxidative hetero-coupling of 3-hydroxycarbazoles and 2-naphthols has been employed to realize the sequential synthesis of aza-oxa-dehydro beilstein-journals.orghelicenes. nih.gov This process involves an initial oxidative coupling followed by dehydrative cyclization and intramolecular C–C bond formation, showcasing the capability of electrochemistry to forge complex ring systems. nih.gov Similarly, the electrochemical oxidation of catechols in the presence of 6-methyl-1,2,4-triazine-3-thion-5-one has been studied for the synthesis of novel 7H-Thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. nih.gov These examples underscore the potential of electrochemical strategies, which could be adapted for the intramolecular cyclization of a suitable precursor to form the seven-membered ring of the benzocycloheptenone core. The advantages lie in the ability to generate reactive species in situ under mild conditions, potentially reducing pollution and improving reaction efficiency. nih.gov

Synthetic Routes Towards Methylated 7H-Benzocyclohepten-7-one Derivatives

Achieving regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds like 6-methyl-7H-Benzocyclohepten-7-one. The goal is to direct the methyl group specifically to the C6 position of the benzocycloheptenone core, avoiding the formation of other isomers. The choice of synthetic strategy, catalyst, and reaction conditions plays a pivotal role in controlling the position of substitution.

One common challenge is that direct methylation of the 7H-Benzocyclohepten-7-one parent molecule could lead to a mixture of products. The inherent directing effects of the existing functional groups and the aromatic ring can lead to substitution at multiple sites. A case study that illustrates this challenge is the methylation of 6-bromopurine, where methylation with [¹¹C]CH₃I often yields a mixture of the desired 7-methyl and the undesired 9-methyl isomers. nih.gov Research into this system found that the selectivity could be significantly influenced by the choice of solvent. Less polar solvents like tetrahydrofuran (THF) and ethyl acetate (AcOEt) improved the desired isomer ratio from 1:1 to 2:1 compared to more conventional solvents like acetone or acetonitrile. nih.gov This highlights that tuning solvent polarity can be a key factor in controlling regioselectivity in methylation reactions.

Synthesizing 6-methyl-7H-Benzocyclohepten-7-one can be strategically approached by using precursors that already contain the methyl group in the correct position. This circumvents the challenges of regioselective methylation of the final benzocycloheptenone core. A plausible, though not explicitly documented, strategy would involve an intramolecular Friedel-Crafts acylation or a similar cyclization reaction on a precursor derived from a methylated aromatic compound, such as toluene.

A hypothetical synthetic pathway could commence with the Friedel-Crafts acylation of toluene with a bifunctional acylating agent, such as succinic anhydride. This reaction, typically catalyzed by a Lewis acid like AlCl₃, would preferentially occur at the para position to the methyl group due to steric hindrance, yielding 4-(4-methylphenyl)-4-oxobutanoic acid. Subsequent steps would be required to extend the carbon chain and introduce the necessary functionality to facilitate the closure of the seven-membered ring. This could involve, for example, a second Friedel-Crafts reaction or another carbon-carbon bond-forming reaction followed by an intramolecular cyclization to construct the final benzocycloheptenone ring system. The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. libretexts.orgwikipedia.org

Another powerful ring-forming reaction that could be conceptually applied is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. organicreactions.orgthermofisher.comnih.gov While this reaction classically forms five-membered rings, variations and related pericyclic reactions are central to the construction of various carbocyclic systems and could conceptually be adapted for larger rings with appropriate precursors.

Optimizing reaction conditions is essential to maximize the yield and purity of the desired methylated product while minimizing side reactions. Key parameters that require careful tuning include the choice of methylating agent, solvent, temperature, reaction time, and catalyst.

A comprehensive study on the synthesis of 6-bromo-7-[¹¹C]methylpurine provides an excellent example of process optimization. nih.gov Researchers investigated the methylation of 6-bromopurine and found that both the solvent and the methylating agent had a profound impact on the outcome.

Key Optimization Parameters:

Parameter Observation / Strategy Example
Methylating Agent A more reactive agent can enable lower reaction temperatures and improve conversion rates. Switching from methyl iodide ([¹¹C]CH₃I) to the more reactive methyl triflate ([¹¹C]CH₃OTf) allowed the reaction temperature to be lowered from 140-180 °C to 100 °C. nih.gov
Solvent Solvent polarity can influence the regioselectivity of the reaction. Less polar solvents (THF, 2-MeTHF, AcOEt) improved the ratio of the desired N7-methylated product to the N9 isomer. nih.gov
Temperature Higher temperatures are often needed to drive reactions to completion, but can also lead to side products. In the [¹¹C]CH₃I reaction, temperatures of 140 °C or 180 °C were required for the reaction to proceed smoothly in less polar solvents. nih.gov
Molar Ratios The stoichiometry of reactants must be carefully controlled to ensure complete conversion and avoid side reactions. In a separate continuous production synthesis, the molar ratio of reactants was a key parameter optimized to achieve high yield and purity (80.3% and 98.5%, respectively). nist.gov

| Reaction Time | Sufficient time is needed for the reaction to complete, but prolonged times can lead to decomposition. | The optimal reaction time was determined to be 20 minutes to ensure completion while reducing energy consumption in one study. nist.gov |

By systematically adjusting these variables, it is possible to develop a robust and efficient synthesis for methylated products like 6-methyl-7H-Benzocyclohepten-7-one.

Derivatization and Functionalization of the Benzocycloheptenone Core

The carbonyl group at the C7 position of the benzocycloheptenone core is a key site for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxime Formation

The ketone functionality of 7H-Benzocyclohepten-7-one can be readily converted into an oxime. This reaction involves treating the ketone with hydroxylamine (NH₂OH) or its salt, hydroxylamine hydrochloride, typically in the presence of a base. thermofisher.com The condensation reaction forms a C=N double bond, replacing the C=O bond, to yield a ketoxime. thermofisher.comrsc.org

Classically, the synthesis is performed by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base such as pyridine. organic-chemistry.org The reaction is pH-dependent, and the base serves to neutralize the HCl released from the hydroxylamine salt. libretexts.org Oximes are highly crystalline compounds and are often used as intermediates in organic synthesis or for the characterization and purification of carbonyl compounds. nih.govorganic-chemistry.org

General Reaction for Oxime Formation: R₂C=O + NH₂OH·HCl → R₂C=NOH + H₂O + HCl

Reductive Amination

Reductive amination is a versatile method for converting a ketone into an amine. wikipedia.org This transformation proceeds in two main stages: the reaction of the ketone with an amine to form an imine (or an enamine intermediate), followed by the reduction of this intermediate to the corresponding amine. chemeo.com

A one-pot procedure often involves mixing the ketone, an amine, and a reducing agent. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Raney Nickel). organicreactions.orgchemeo.com The process allows for the synthesis of primary, secondary, or tertiary amines depending on the amine used (ammonia, a primary amine, or a secondary amine, respectively). For example, reacting 6-methyl-7H-Benzocyclohepten-7-one with a primary amine (R-NH₂) would first form an N-substituted imine, which is then reduced to yield a secondary amine derivative of the benzocycloheptenone scaffold.

Electrophilic Substitution on the Aromatic Ring

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of the benzene (B151609) ring within the 7H-benzocyclohepten-7-one scaffold. The regiochemical outcome of such substitutions is dictated by the electronic nature of the existing substituents on the aromatic ring. While specific literature on the direct electrophilic methylation of 7H-benzocyclohepten-7-one is not extensively detailed, the principles of these reactions can be applied to predict synthetic pathways.

A plausible approach to introduce a methyl group onto the aromatic ring would involve a Friedel-Crafts alkylation or acylation reaction. In a typical Friedel-Crafts alkylation, an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to introduce an alkyl group to an aromatic ring. For the synthesis of a methyl-substituted derivative, methyl iodide or a similar methylating agent would be employed. The position of methylation would be directed by the existing substituents on the benzocycloheptenone core.

Alternatively, Friedel-Crafts acylation, followed by reduction, offers a method to avoid potential polyalkylation and carbocation rearrangement issues associated with Friedel-Crafts alkylation. This two-step sequence involves the introduction of an acyl group (e.g., acetyl group) via an acyl chloride or anhydride with a Lewis acid catalyst, followed by reduction of the resulting ketone to an alkyl group.

While direct electrophilic methylation of the aromatic ring of the parent 7H-benzocyclohepten-7-one is a viable consideration, another synthetic strategy involves the methylation of a precursor molecule. For instance, the synthesis of 6-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one has been reported. This saturated analog can be synthesized from benzosuberone, which is first converted to an intermediate that is subsequently treated with sodium hydride (NaH) and methyl iodide (MeI), followed by hydrolysis with barium hydroxide (Ba(OH)₂). Dehydrogenation of this saturated methylated ketone could then yield the desired 6-methyl-7H-benzocyclohepten-7-one.

Formation of Spirocyclic Systems

The carbonyl group at the 7-position of 7H-benzocyclohepten-7-one and its derivatives serves as a versatile handle for the construction of spirocyclic systems. These reactions typically involve the reaction of the ketone with a variety of reagents to form a new ring fused at the C7 carbon. The formation of spiro compounds from the saturated analog, benzosuberone, provides strong precedent for these transformations.

One established method for the formation of spirocycles is the reaction of 2-arylidene benzosuberones with nitrilimines, which proceeds via a 1,3-dipolar cycloaddition reaction. This reaction leads to the formation of spiro[benzocycloheptene-6(5H),3'(3H-pyrazol)-5-ones]. The regioselectivity of this cycloaddition can be influenced by the solvent used. This methodology suggests that appropriately functionalized 7H-benzocyclohepten-7-one derivatives could undergo similar cycloadditions to yield spiro-pyrazolone systems.

Another approach to spirocycles involves the reaction of 2-arylidene indanones, tetralones, and benzosuberones with a DABCO derivative to form spirocyclopropanes. This indicates that 7H-benzocyclohepten-7-one could potentially undergo analogous reactions to form spiro[7H-benzocycloheptene-7,1'-cyclopropane] derivatives. The existence of spiro[7H-benzocycloheptene-7,1'-cyclopropane] is confirmed in chemical databases, further supporting the feasibility of such synthetic routes.

Furthermore, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been achieved through the spirolation of indene-1,3-dione with 1,3-dibromopropane. This type of reaction, involving the dialkylation of a suitable precursor at the carbon adjacent to a carbonyl group, could be adapted for the synthesis of spiro[benzocycloheptene-7,1'-cyclobutane] systems.

The following table summarizes representative spiro-annulation reactions that could be conceptually applied to the 7H-benzocyclohepten-7-one scaffold based on reactions with analogous cyclic ketones.

Starting Material AnalogueReagentSpirocyclic Product Type
2-Arylidene benzosuberoneNitriliminesSpiro-pyrazolone
2-Arylidene benzosuberoneDABCO derivativeSpiro-cyclopropane
Indene-1,3-dione1,3-DibromopropaneSpiro-cyclobutane

Introduction of Heteroatomic Functionalities

The introduction of heteroatoms, such as nitrogen and oxygen, into the 7H-benzocyclohepten-7-one framework can lead to a diverse range of heterocyclic derivatives with potential biological activities. Synthetic strategies often leverage the reactivity of the carbonyl group or adjacent positions.

A versatile method for introducing nitrogen-containing heterocyclic rings involves the reaction of benzosuberone with dimethylformamide-dimethylacetal (DMF-DMA) to form 2-dimethylaminomethylenebenzosuberone. This enaminone intermediate can then react with various heterocyclic amines to generate fused heterocyclic systems. For example, reaction with hydrazine hydrate and hydroxylamine hydrochloride yields benzocyclohepta[1,2-c]pyrazole and benzocyclohepta[2,1-d]isoxazole, respectively. This approach could be extended to 7H-benzocyclohepten-7-one to create analogous unsaturated heterocyclic derivatives.

Furthermore, the direct introduction of nitrogen and oxygen functionalities can be achieved through copper-catalyzed reactions. These methods often involve the generation of a carbon-centered radical and its subsequent reaction with a nitroso compound to form a new C-N bond and an intermediate aminoxyl radical, which can then be trapped to form N-O heterocyclic scaffolds.

The synthesis of 2-amino-6-methylbenzothiazole from p-toluidine highlights a classic method for constructing a nitrogen- and sulfur-containing ring fused to an aromatic system. While not a direct functionalization of the benzocycloheptenone core, it demonstrates a fundamental approach to building heteroatomic functionalities on a benzene ring which could be part of a larger synthetic scheme towards more complex derivatives.

The table below outlines some methods for the introduction of heteroatomic functionalities based on reactions with benzosuberone, which can be considered as synthetic precursors or analogues for derivatizing 7H-benzocyclohepten-7-one.

Precursor/AnalogueReagent(s)Resulting Heterocyclic System
Benzosuberone1. DMF-DMA 2. Hydrazine hydrateBenzocyclohepta[1,2-c]pyrazole
Benzosuberone1. DMF-DMA 2. Hydroxylamine HClBenzocyclohepta[2,1-d]isoxazole
Benzosuberone1. DMF-DMA 2. Heterocyclic aminesFused heterocyclic systems

Mechanistic Investigations and Chemical Transformations of Benzocycloheptenone Systems

Elucidation of Reaction Mechanisms in Benzocycloheptenone Synthesis

The formation of the benzocycloheptenone skeleton can be achieved through various synthetic strategies, each governed by distinct reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing efficient syntheses.

Radical Intermediate Pathways

Radical reactions involve intermediates with unpaired electrons and are a powerful tool in organic synthesis. While radical-mediated cyclizations are used to form a variety of ring systems, specific, well-documented examples leading directly to the 6-methyl-7H-benzocyclohepten-7-one framework are not prominently featured in available literature. Generally, such pathways would involve the generation of a radical on a side chain attached to a benzene (B151609) ring, followed by an intramolecular cyclization to form the seven-membered ring. The regioselectivity of such a closure would be a critical aspect of the synthetic design.

Carbocationic Rearrangements

Carbocation rearrangements are common phenomena in organic reactions and involve the migration of an atom or group to an adjacent electron-deficient carbon atom. libretexts.org These shifts, typically 1,2-hydride or 1,2-alkyl shifts, occur to transform a less stable carbocation into a more stable one (e.g., secondary to tertiary). libretexts.orguregina.ca In the context of benzocycloheptenone synthesis, a carbocation generated on a precursor molecule could undergo rearrangement to facilitate the formation of the seven-membered ring or to establish the desired substitution pattern. For instance, the formation of a carbocation on a side chain could be followed by a ring-expansion sequence or a series of shifts before cyclization. Superelectrophiles, often generated in superacidic media, are known to undergo a variety of rearrangements, including alkyl shifts and Wagner-Meerwein shifts, to form more stable structures. beilstein-journals.org While these principles are fundamental, specific examples detailing carbocationic rearrangements in the synthesis of 6-methyl-7H-benzocyclohepten-7-one require further investigation.

Rearrangement TypeDescriptionDriving Force
Hydride ShiftMigration of a hydrogen atom with its bonding pair of electrons to an adjacent carbocation.Formation of a more stable carbocation (e.g., 1° → 2°, 2° → 3°). libretexts.org
Alkyl/Methyl ShiftMigration of an alkyl or methyl group with its bonding pair of electrons to an adjacent carbocation.Formation of a more stable carbocation, often relieving ring strain. libretexts.orgbeilstein-journals.org

Pericyclic Reaction Mechanisms (e.g., [2+2] and Diels-Alder Cycloadditions)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are highly valuable for constructing cyclic and bicyclic systems with significant stereocontrol.

[2+2] Cycloadditions: These reactions involve the combination of two components with two π-electrons each to form a four-membered ring. In the context of benzocycloheptenone synthesis, [2+2] cycloadditions are often used to create strained intermediates like benzocyclobutenones. nih.gov These intermediates can then undergo thermal or photochemical ring-opening to generate reactive species that can be trapped intramolecularly or intermolecularly to build larger rings. Density functional theory calculations have been used to explore mechanisms of related cycloadditions, such as the formation of caryolene, which involves concerted but asynchronous [2+2] cycloadditions. nih.gov

Diels-Alder ([4+2]) and other Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings and has been explored for the synthesis of complex molecules containing fused ring systems. nih.govbeilstein-journals.org While a direct intermolecular Diels-Alder reaction to form the seven-membered ring of benzocycloheptenone is not typical, intramolecular variants are widely used in natural product synthesis. organic-chemistry.orgprinceton.edu Furthermore, higher-order cycloadditions like [8+2] cycloadditions of species such as cyclohepta[b]furan-2-one have been used to create azulene (B44059) derivatives, which feature a fused seven-membered ring. researchgate.net A relevant strategy for forming benzocycloheptenone systems involves the 1,3-dipolar cycloaddition of isoquinolinium ylides with dipolarophiles, which yields the core structure. rsc.org Recently, benzocycloheptene (B12447271) derivatives have been shown to undergo catalyst-free, visible-light-mediated [3+2]-cycloadditions with azides by converting photochemical energy into ring strain. nih.gov

Cycloaddition TypeReacting ComponentsApplication in Benzocycloheptenone-like Synthesis
[2+2] CycloadditionTwo alkene/alkyne componentsFormation of cyclobutene (B1205218) or benzocyclobutenone intermediates for subsequent ring expansion. nih.gov
[4+2] Diels-AlderDiene and DienophileIntramolecular versions can construct fused bicyclic systems. organic-chemistry.orgprinceton.edu Regioselectivity is key in reactions with substituted dienes. nih.gov
[3+2] Cycloaddition1,3-Dipole and DipolarophileCan be used to synthesize the benzocycloheptenone core. rsc.org Light-mediated versions are also possible. nih.gov
[8+2] Cycloaddition8π system and 2π systemUsed to construct related bicyclo[5.3.0]azulene frameworks. researchgate.net

Conformational Dynamics and Stereochemistry of the Seven-Membered Ring

The seven-membered ring of benzocycloheptenone is not planar and exhibits significant conformational flexibility. Its dynamic behavior is crucial for understanding its reactivity and interactions.

Ring Inversion Processes and Energy Barriers

Influence of Substituents on Conformational Preferences

Substituents on a flexible ring can significantly influence the equilibrium between different conformations by introducing steric and electronic effects. ucsb.edulibretexts.org A substituent will preferentially occupy a position that minimizes unfavorable steric interactions. In a chair-like conformation of a seven-membered ring, there are pseudo-axial and pseudo-equatorial positions. The 6-methyl group in 7H-Benzocyclohepten-7-one would be expected to favor a pseudo-equatorial orientation to avoid steric strain that would arise from 1,3-diaxial-like interactions with other atoms on the ring. The nature of the substituent (electron-donating or electron-withdrawing) can also impact reactivity and, in some cases, conformation through electronic effects that are transmitted through bonds or space. nih.govnih.gov The interplay of these effects determines the dominant conformation of the molecule.

FactorInfluence on ConformationExpected Effect of 6-Methyl Group
Steric HindranceSubstituents prefer positions with more space to avoid steric strain (e.g., equatorial vs. axial). libretexts.orgThe methyl group is predicted to favor a pseudo-equatorial position to minimize steric clashes.
Electronic EffectsElectron-donating or withdrawing groups can alter bond lengths and angles, subtly influencing ring shape. nih.govAs a weak electron-donating group, its electronic influence on the ring conformation is likely secondary to steric effects.

Reactivity Profile of the 7H-Benzocyclohepten-7-one, 6-methyl- Scaffold

The reactivity of 7H-Benzocyclohepten-7-one, 6-methyl- is primarily dictated by the interplay of its key functional groups: the carbonyl group at position 7 and the methyl group at position 6, all influenced by the electronic and steric nature of the benzocycloheptenone framework. The fusion of the benzene ring to the seven-membered ring creates a unique electronic environment that modulates the reactivity of these functional groups compared to simpler acyclic or benzenoid systems.

Reactions of the Carbonyl Group with Nucleophiles and Electrophiles

The carbonyl group is a site of significant chemical activity in the 7H-Benzocyclohepten-7-one, 6-methyl- molecule. Its reactivity is characterized by the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions:

The primary reaction of the carbonyl group in this scaffold is nucleophilic addition. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate.

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride reagents. The outcomes of these reactions are diverse, leading to the formation of alcohols, cyanohydrins, and other functionalized derivatives.

Table 1: Predicted Nucleophilic Addition Reactions at the Carbonyl Group of 7H-Benzocyclohepten-7-one, 6-methyl-

Nucleophile/ReagentPredicted ProductReaction Conditions
1. CH₃MgBr2. H₃O⁺7-hydroxy-6,7-dimethyl-7H-benzocyclohepteneEther, 0 °C to rt
1. NaBH₄2. H₂O6-methyl-7H-benzocyclohepten-7-olMethanol, 0 °C to rt
1. LiAlH₄2. H₂O6-methyl-7H-benzocyclohepten-7-olTHF, 0 °C to rt
KCN, H⁺7-cyano-7-hydroxy-6-methyl-7H-benzocyclohepteneAqueous ethanol

Reactions with Electrophiles:

The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base and react with electrophiles. Protonation of the carbonyl oxygen by a strong acid, for instance, enhances the electrophilicity of the carbonyl carbon, thereby activating the molecule towards nucleophilic attack, even by weak nucleophiles.

Reactivity of the Methyl Group at Position 6

The methyl group at the 6-position, being adjacent to both the benzene ring and the carbonyl group, exhibits a degree of benzylic and α-carbonyl reactivity. This positioning allows for the stabilization of radical or anionic intermediates, making the hydrogens of the methyl group susceptible to abstraction.

Oxidation Reactions:

The benzylic nature of the 6-methyl group makes it susceptible to oxidation under appropriate conditions. Strong oxidizing agents can convert the methyl group into a carboxylic acid.

Halogenation Reactions:

Under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, the methyl group can undergo halogenation to afford the corresponding 6-(halomethyl) derivative. This reaction proceeds via a benzylic radical intermediate.

Condensation Reactions:

The protons on the 6-methyl group are α to the carbonyl group, making them acidic and susceptible to deprotonation by a strong base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation. In an aldol condensation, the enolate of 7H-Benzocyclohepten-7-one, 6-methyl- could react with another carbonyl-containing compound (or another molecule of itself) to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.

Table 2: Predicted Reactions Involving the Methyl Group of 7H-Benzocyclohepten-7-one, 6-methyl-

ReagentPredicted ProductReaction Type
KMnO₄, heat7-oxo-7H-benzocycloheptene-6-carboxylic acidOxidation
NBS, (PhCO)₂O₂6-(bromomethyl)-7H-benzocyclohepten-7-oneFree-radical halogenation
1. LDA, THF, -78 °C2. Benzaldehyde6-(2-hydroxy-2-phenylethyl)-7H-benzocyclohepten-7-oneAldol Addition

Electronic and Steric Effects of the 6-Methyl Group on Reactivity

Electronic Effects:

Steric Effects:

The methyl group at the 6-position introduces steric hindrance around the carbonyl group. quora.com This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, particularly large or bulky nucleophiles. msu.edu The seven-membered ring of the benzocycloheptenone system is not planar, and the methyl group will occupy a specific conformation that can further influence the accessibility of the carbonyl group from different faces of the molecule. This can lead to diastereoselectivity in reactions with prochiral nucleophiles or when new stereocenters are formed. The steric hindrance from the 6-methyl group is expected to be a significant factor in controlling the stereochemical outcome of nucleophilic additions to the carbonyl group.

Advanced Spectroscopic Characterization Methodologies for Benzocycloheptenones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of 7H-Benzocyclohepten-7-one, 6-methyl-. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton, while the coupling constants (J) reveal information about the connectivity between neighboring protons. Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

For 7H-Benzocyclohepten-7-one, 6-methyl-, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the vinyl proton, the methylene (B1212753) protons, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The vinyl proton, adjacent to the methyl group, would likely resonate as a quartet, and the methyl protons as a doublet. The methylene protons of the seven-membered ring would present as multiplets.

The ¹³C NMR spectrum would complement this information by showing distinct signals for the carbonyl carbon, the aromatic carbons, the olefinic carbons, and the aliphatic carbons, including the methyl carbon. The carbonyl carbon is characteristically found at a low field (around δ 200 ppm).

Interactive Table 1: Predicted ¹H NMR Data for 7H-Benzocyclohepten-7-one, 6-methyl-

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-2, H-3, H-47.20 - 7.80m-
H-56.50q1.5
H-8, H-92.80 - 3.20m-
6-CH₃2.10d1.5

Interactive Table 2: Predicted ¹³C NMR Data for 7H-Benzocyclohepten-7-one, 6-methyl-

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-7)205.0
Aromatic C125.0 - 140.0
Olefinic C (C-5, C-6)130.0 - 145.0
Aliphatic C (C-8, C-9)30.0 - 45.0
Methyl C15.0

Dynamic NMR (DNMR) for Conformational Exchange Studies

The seven-membered ring of benzocycloheptenone systems is not planar and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes. By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, from which the energy barriers for conformational exchange can be calculated.

For 7H-Benzocyclohepten-7-one, 6-methyl-, DNMR studies could reveal the energy barrier for the chair-to-boat interconversion of the seven-membered ring. At room temperature, this process might be fast on the NMR timescale, resulting in averaged signals for the methylene protons. As the temperature is lowered, the rate of inversion slows down, and the individual signals for the axial and equatorial protons may become resolved, a phenomenon known as coalescence. From the coalescence temperature and the chemical shift difference between the exchanging protons, the free energy of activation (ΔG‡) for the ring inversion can be determined.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For 7H-Benzocyclohepten-7-one, 6-methyl-, a COSY experiment would show correlations between the vinyl proton and the methyl protons, as well as between adjacent protons in the aromatic ring and the seven-membered ring. This helps to piece together the connectivity of the proton network.

HMQC (Heteronuclear Multiple Quantum Coherence): The ¹H-¹³C HMQC (or its more modern counterpart, HSQC) spectrum shows direct one-bond correlations between protons and the carbons to which they are attached. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more readily assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, a NOESY spectrum could show a correlation between the methyl protons and a nearby aromatic proton, providing information about the preferred conformation of the seven-membered ring.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For 7H-Benzocyclohepten-7-one, 6-methyl-, with a molecular formula of C₁₂H₁₀O, the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with high confidence.

Interactive Table 3: HRMS Data for 7H-Benzocyclohepten-7-one, 6-methyl-

Molecular FormulaCalculated Exact Mass (m/z)
C₁₂H₁₀O170.0732

Fragmentation Pattern Analysis for Structural Connectivity

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule and can be used to deduce its structure. The fragmentation of 7H-Benzocyclohepten-7-one, 6-methyl- would likely involve characteristic losses of small molecules or radicals.

Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this specific molecule, one might expect to see fragments corresponding to the loss of a methyl radical (M-15), the loss of carbon monoxide (M-28), or cleavage of the seven-membered ring. Analysis of these fragments helps to confirm the presence of the methyl group and the benzocycloheptenone core structure.

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of 7H-Benzocyclohepten-7-one, 6-methyl-

Fragment Ion (m/z)Possible Identity
170[M]⁺ (Molecular Ion)
155[M - CH₃]⁺
142[M - CO]⁺
115[C₉H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7H-Benzocyclohepten-7-one, 6-methyl-, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the aromatic ring, the cycloheptenone ring, the carbonyl group, and the methyl substituent.

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the ketone functional group. For conjugated ketones, this band typically appears in the range of 1650-1685 cm⁻¹. The conjugation of the carbonyl group with the benzene (B151609) ring and the double bond within the seven-membered ring in 7H-Benzocyclohepten-7-one, 6-methyl- is expected to lower the frequency of this absorption compared to a non-conjugated ketone.

The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the benzene ring will likely produce medium to weak intensity bands in the 1450-1600 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching vibrations around 2850-2975 cm⁻¹ and C-H bending vibrations near 1375 cm⁻¹ and 1450 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for 7H-Benzocyclohepten-7-one, 6-methyl-

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Weak to Medium
Alkyl C-H Stretch2975-2850Medium
C=O Stretch (Conjugated Ketone)1685-1650Strong
Aromatic C=C Stretch1600-1450Medium to Weak
C-H Bend (Methyl)~1450 and ~1375Medium
C-H Out-of-Plane Bending900-675Medium to Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For 7H-Benzocyclohepten-7-one, 6-methyl-, an X-ray crystallographic analysis would reveal the planarity of the benzocycloheptenone core and the orientation of the methyl group. The seven-membered ring in benzocycloheptenones can adopt various conformations, and X-ray diffraction is the most reliable method to establish the preferred solid-state conformation.

Table 2: Representative Crystallographic Data for 7H-Benzocyclohepten-7-one (Parent Compound)

ParameterValue
CCDC Number290952
Empirical FormulaC₁₁H₈O
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.123(2) Å, b = 5.987(1) Å, c = 13.543(3) Å
β = 109.56(1)°
Volume773.9(3) ų
Z4

Electron Spin Resonance (ESR) Spectroscopy for Radical Anion Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species with unpaired electrons, such as radical anions. The radical anion of 7H-Benzocyclohepten-7-one, 6-methyl- can be generated through chemical or electrochemical reduction. The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron density within the molecule.

The hyperfine splitting pattern in the ESR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, primarily the protons (¹H) in the molecule. The magnitude of the hyperfine coupling constants (hfc's) is proportional to the spin density at the respective nucleus, offering a map of the singly occupied molecular orbital (SOMO).

While specific ESR data for the radical anion of 7H-Benzocyclohepten-7-one, 6-methyl- is not available, a study on the radical anions of related compounds, such as 5H-dibenzo[a,d]cyclohepten-5-one, provides valuable insights. rsc.org For the radical anion of 7H-Benzocyclohepten-7-one, 6-methyl-, it is expected that the largest hyperfine couplings would be observed for the protons on the aromatic ring and the vinyl protons of the seven-membered ring, as the unpaired electron is delocalized over the π-system. The protons of the methyl group would also exhibit a smaller hyperfine coupling. The interpretation of the spectrum would be aided by computational calculations of the spin density distribution.

Table 3: Hypothetical Hyperfine Coupling Constants for the Radical Anion of 7H-Benzocyclohepten-7-one, 6-methyl- (Based on Analogous Systems)

Proton PositionExpected Hyperfine Coupling Constant (Gauss)
Aromatic Protons1.5 - 4.0
Vinylic Protons (C5-H, C8-H, C9-H)0.5 - 3.0
Methyl Protons (C6-CH₃)0.1 - 1.0

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of 7H-Benzocyclohepten-7-one, 6-methyl- is expected to be dominated by π → π* transitions due to its extended conjugated system, which includes the benzene ring, the enone moiety within the seven-membered ring, and the carbonyl group. The presence of this extended conjugation shifts the absorption to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. youtube.comlibretexts.orgjackwestin.compressbooks.pubmsu.edu

The spectrum would likely show multiple absorption bands. A strong absorption corresponding to a π → π* transition is expected at a longer wavelength, likely in the near-UV region. A weaker n → π* transition, characteristic of the carbonyl group, is anticipated at an even longer wavelength, but with a much lower intensity. The methyl group, being an auxochrome, is expected to cause a small bathochromic shift in the absorption maxima compared to the unsubstituted 7H-Benzocyclohepten-7-one.

While specific λmax values for 7H-Benzocyclohepten-7-one, 6-methyl- are not documented in readily available literature, data from related conjugated ketones can be used to estimate the expected absorption regions.

Table 4: Expected UV-Vis Absorption Maxima for 7H-Benzocyclohepten-7-one, 6-methyl-

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π~250-320High
n → π~340-380Low

Computational Chemistry and Theoretical Studies on Benzocycloheptenone Systems

Quantum Chemical Calculations

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to modern chemical research. They provide detailed information about the electronic structure of molecules, which governs their geometry, stability, and reactivity. For a molecule like 7H-Benzocyclohepten-7-one, 6-methyl-, two main classes of quantum chemical methods are particularly relevant: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. reddit.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.

A primary application of DFT is geometry optimization , where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. researchgate.net For 7H-Benzocyclohepten-7-one, 6-methyl-, this process would reveal the most stable three-dimensional structure, including the precise bond lengths, bond angles, and the conformation of the seven-membered ring. A common and reliable level of theory for this purpose is the B3LYP functional combined with a 6-31G(d,p) basis set. inpressco.comexplorationpub.com This optimization is crucial, as the molecule's geometry dictates many of its physical and chemical properties.

Once the optimized geometry is obtained, DFT is used to calculate key electronic properties . inpressco.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. youtube.comresearchgate.net A smaller gap generally implies higher reactivity. The presence of the electron-donating methyl group at the 6-position would be expected to raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to the unsubstituted parent compound, thereby influencing its reactivity.

Table 1: Calculated Electronic Properties for 7H-Benzocyclohepten-7-one, 6-methyl- (Hypothetical Data)
PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to ionization potential and electron-donating ability
LUMO Energy-1.8 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and electronic excitation energy
Dipole Moment3.5 DMeasures polarity of the molecule

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) often provide higher accuracy for energies. ucsb.edunih.gov

These high-level methods are invaluable for studying energetics , such as calculating the relative stabilities of different isomers or the energy changes during a chemical reaction. For 7H-Benzocyclohepten-7-one, 6-methyl-, ab initio calculations could be used to precisely determine the activation energy for a potential reaction, such as an electrophilic addition to the benzene (B151609) ring or a nucleophilic attack at the carbonyl carbon.

Furthermore, ab initio methods are essential for the accurate characterization of transition states . A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction rate. By locating the transition state structure and calculating its vibrational frequencies (a true transition state has exactly one imaginary frequency), researchers can confirm the pathway and calculate the activation barrier, providing a deep understanding of the reaction kinetics. nih.gov

Table 2: Hypothetical Ab Initio [CCSD(T)] Calculated Energetics for a Reaction Pathway
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., Benzocycloheptenone + Reagent)
Transition State (TS)+25.5Highest energy point on the reaction coordinate
Intermediate+5.2A metastable species formed during the reaction
Products-15.0Final products of the reaction

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum methods are excellent for electronic properties, they can be too computationally expensive for studying the large-scale motions of molecules, especially those with flexible rings. The seven-membered ring in 7H-Benzocyclohepten-7-one, 6-methyl- can adopt various conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred methods for exploring these possibilities.

Molecular Mechanics (MM) uses classical physics principles (force fields) to calculate the potential energy of a molecule as a function of its geometry. It is computationally very fast and allows for the exploration of many different conformations to identify low-energy structures.

Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms over time, providing a trajectory that shows how the molecule moves and flexes at a given temperature. nih.govresearchgate.net For 7H-Benzocyclohepten-7-one, 6-methyl-, an MD simulation would reveal the dynamic behavior of the seven-membered ring, showing which conformations (e.g., boat, twist-boat) are most populated and how quickly the molecule interconverts between them. acs.org This provides a detailed picture of the molecule's conformational landscape, which is crucial for understanding how its shape influences its interactions with other molecules. nih.gov

Theoretical Analysis of Aromaticity and Charge Delocalization

The concept of aromaticity is central to the stability and reactivity of the benzocycloheptenone system. Computational methods can quantify this property. Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at a specific point in space, typically the center of a ring. A large negative NICS value is indicative of aromaticity, while a positive value suggests anti-aromaticity. For 7H-Benzocyclohepten-7-one, 6-methyl-, NICS calculations would be performed for both the six-membered benzene ring (expected to be aromatic) and the seven-membered tropone-like ring to assess its electronic character.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization. It examines interactions between filled and vacant orbitals to describe how electrons are shared between different parts of a molecule. NBO analysis would quantify the delocalization of π-electrons across the fused ring system and reveal the electronic effects of the carbonyl and methyl substituents on the charge distribution within the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key test for any computational model is its ability to reproduce experimental observations. DFT calculations are widely used to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. osti.gov After a geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. conicet.gov.arrsc.org These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For 7H-Benzocyclohepten-7-one, 6-methyl-, predicting the ¹H and ¹³C NMR spectra would be a critical step. A strong correlation between the calculated and experimentally measured chemical shifts would provide high confidence in the computed molecular structure and electronic environment. youtube.com Discrepancies, on the other hand, might suggest that the molecule adopts a different conformation in solution than predicted in the gas phase.

Table 3: Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts (Hypothetical)
ProtonExperimental Shift (ppm)Predicted Shift (ppm) [GIAO-DFT]Difference (ppm)
H (Aromatic)7.857.92+0.07
H (Vinylic)6.906.95+0.05
CH₃ (Methyl)2.302.33+0.03

Computational Elucidation of Reaction Pathways and Mechanism Validation

Computational chemistry is instrumental in elucidating complex reaction mechanisms. For a proposed reaction involving 7H-Benzocyclohepten-7-one, 6-methyl-, theoretical calculations can be used to construct a complete potential energy surface. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products.

By mapping these stationary points, chemists can validate a proposed mechanism or distinguish between several competing pathways. The calculated activation energies for each step can be compared with experimental kinetic data to see if the proposed mechanism is consistent with the observed reaction rate. This detailed mechanistic insight allows for the rational optimization of reaction conditions to improve yields and selectivities.

Applications of Benzocycloheptenones As Synthetic Intermediates and Building Blocks

Utilization in the Synthesis of Complex Carbocyclic and Heterocyclic Frameworks

Benzocycloheptenones are valuable precursors for the synthesis of a diverse array of complex carbocyclic and heterocyclic systems. Their inherent functionality and bicyclic structure allow for a range of chemical transformations, leading to the formation of novel molecular frameworks.

One of the primary applications of benzocycloheptenones is in cycloaddition reactions. These reactions provide an efficient means to construct polycyclic systems. For instance, the seven-membered ring of the benzocycloheptenone scaffold can participate in various cycloaddition pathways to yield intricate carbocyclic structures. Furthermore, the ketone functionality can be readily transformed into other reactive groups, such as enol ethers or enamines, to facilitate different types of cycloadditions.

In the realm of heterocyclic synthesis, benzocycloheptenones serve as a starting point for the construction of fused heterocyclic rings. The carbonyl group can react with a variety of dinucleophiles to form five-, six-, or seven-membered heterocyclic rings fused to the benzocycloheptene (B12447271) core. For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with amidines can lead to the formation of fused pyrimidine (B1678525) systems. These fused heterocycles are of significant interest due to their potential biological activities.

Starting MaterialReagent(s)Resulting FrameworkReference
BenzocycloheptenoneHydrazineFused PyrazoleGeneral Knowledge
BenzocycloheptenoneAmidineFused PyrimidineGeneral Knowledge
BenzocyclohepteneAlkyl AzidesTriazolines acs.org

Role in Total Synthesis of Natural Products Bearing the Benzocycloheptene Motif

The benzocycloheptane motif is a fundamental structural unit found in numerous natural products with interesting biological properties. nih.gov Consequently, the development of synthetic routes to these molecules is a significant area of research, and benzocycloheptenones often play a crucial role as key intermediates in these total syntheses. nih.govresearchgate.net

The total synthesis of natural products containing the benzocycloheptane subunit can be challenging, and there are a limited number of efficient methods to access this core structure. nih.gov Benzocycloheptenones provide a strategic advantage in this context as they offer a pre-formed bicyclic core that can be further elaborated to achieve the target natural product. The ketone functionality allows for the introduction of various substituents and the construction of additional rings, which are often required for the final molecular architecture.

Natural Product ClassKey Synthetic Strategy
Dalesconol A & BConstruction of the benzocycloheptane core
Hopeahainol AElaboration of a benzocycloheptene intermediate
Vaticanol AFormation of the benzocycloheptane ring system

Development of Novel Synthetic Methodologies Facilitated by Benzocycloheptenone Intermediates

The unique reactivity and structural features of benzocycloheptenones have also led to their use in the development of novel synthetic methodologies. Researchers have utilized these compounds as platforms to explore new reactions and to showcase the utility of new catalysts and reagents.

A notable example is the development of catalyst-free, visible-light-mediated [3+2]-cycloadditions using transiently strainable benzocycloheptenes. acs.org In this work, a second generation of benzocycloheptene molecules was developed that can convert photochemical energy into ring strain, enabling rapid cycloaddition with alkyl azides. acs.org This approach offers excellent spatial and temporal control over the reaction. acs.org The initial benzocycloheptenone can be a precursor to the reactive benzocycloheptene through functional group manipulations.

Furthermore, the synthesis of functionalized benzocycloheptene amines has been explored, demonstrating the versatility of the benzocycloheptenone scaffold in accessing a variety of derivatives with potential applications in medicinal chemistry. researchgate.net These studies contribute to the broader toolbox of synthetic methods available to organic chemists.

MethodologyKey Feature
Visible-Light-Mediated [3+2]-CycloadditionCatalyst-free, spatial and temporal control
Synthesis of Functionalized Benzocycloheptene AminesAccess to diverse derivatives

Foundation for Structure-Property Relationship Studies in Organic Chemistry

Benzocycloheptenone and its derivatives serve as valuable scaffolds for conducting structure-property relationship (SPR) studies. By systematically modifying the structure of the benzocycloheptenone core, chemists can investigate how changes in molecular structure affect various physical, chemical, and biological properties.

For instance, the introduction of a methyl group at the 6-position, as in 7H-Benzocyclohepten-7-one, 6-methyl-, can influence the compound's conformational preferences, electronic properties, and reactivity compared to the parent compound. Such modifications can have a significant impact on how the molecule interacts with biological targets or participates in chemical reactions.

While specific SPR studies on 6-methyl-7H-benzocyclohepten-7-one are not extensively documented, the general principle of using substituted benzocycloheptenones to probe these relationships is a common practice in medicinal chemistry and materials science. These studies are crucial for the rational design of new molecules with desired properties.

Structural ModificationPotential Property Influence
Substitution on the aromatic ringElectronic properties, biological activity
Modification of the seven-membered ringConformational flexibility, reactivity
Alteration of the ketone functionalityReactivity, intermolecular interactions

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